Benzyl N-[(1-aminocyclohexyl)methyl]carbamate
Description
Contextualization of Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate within Contemporary Organic and Medicinal Chemistry Research
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate sits (B43327) at the intersection of several key areas in modern chemical research. Its structure incorporates a carbamate (B1207046) functional group and a substituted aminocyclohexane ring, both of which are prevalent in biologically active molecules and are versatile building blocks in organic synthesis.
The carbamate moiety is recognized for its chemical stability and its ability to act as a bioisostere of amide bonds, a feature extensively exploited in drug design to enhance pharmacokinetic properties. masterorganicchemistry.commissouri.edu Carbamates are integral components of numerous approved therapeutic agents, highlighting their importance in medicinal chemistry. nih.govtotal-synthesis.com The benzyloxycarbonyl (Cbz) group, a specific type of carbamate present in the title compound, is a widely used protecting group in peptide synthesis, valued for its stability and selective removal under specific conditions.
Simultaneously, the aminocyclohexane framework is a common scaffold in a variety of natural products and synthetic drugs. nih.gov This cyclic structure provides a rigid three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. The presence of a primary amine on the cyclohexane (B81311) ring offers a site for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.
Significance of Investigating Complex Carbamate and Aminocyclohexane Architectures in Academic Science
The investigation of molecules like this compound, which combine both carbamate and aminocyclohexane features, is of fundamental importance to academic science for several reasons. Firstly, the synthesis of such complex structures presents challenges that drive the development of novel and efficient synthetic methodologies.
Secondly, the conformational rigidity of the cyclohexane ring, coupled with the electronic properties of the carbamate group, can lead to unique molecular conformations and intermolecular interactions. Studying these architectures provides deeper insights into structure-activity relationships (SAR), which is a cornerstone of rational drug design. The ability of the carbamate group to participate in hydrogen bonding can significantly influence how a molecule binds to a biological receptor. masterorganicchemistry.com
Furthermore, these complex structures can serve as valuable intermediates in the synthesis of more elaborate molecules with potential therapeutic applications, including but not limited to enzyme inhibitors, receptor modulators, and antimicrobial agents. masterorganicchemistry.com
Delineation of Key Research Objectives for Comprehensive Studies of this compound
A comprehensive study of this compound would be guided by a set of clear research objectives aimed at fully characterizing its chemical and potential biological properties. These objectives would likely include:
Development of Efficient Synthetic Routes: A primary goal would be to establish a high-yielding and scalable synthesis of this compound. This would involve the exploration of various synthetic strategies and the optimization of reaction conditions.
Thorough Structural and Physicochemical Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential to unequivocally confirm the molecule's structure and stereochemistry. Physicochemical properties such as solubility, lipophilicity (LogP), and pKa would also be determined.
Exploration of Chemical Reactivity: A comprehensive study would investigate the reactivity of the compound's functional groups, particularly the primary amine and the carbamate. This would include its use as a building block in further synthetic transformations.
Preliminary Biological Screening: To uncover any potential therapeutic applications, the compound would be subjected to a broad range of biological assays. This could include screening for activity against various enzyme targets, cell receptors, and microbial strains. The structural similarity to known bioactive molecules could guide the selection of initial screening targets.
The following table summarizes the key properties of the constituent chemical moieties:
| Moiety | Key Properties | Significance in Research |
| Benzyl Carbamate | - Chemical Stability- Hydrogen Bonding Capability- Peptide Bond Bioisostere | - Role in drug design and prodrugs- Use as a protecting group in synthesis |
| Aminocyclohexane | - Rigid 3D Scaffold- Site for Functionalization- Presence in Natural Products | - Scaffold for combinatorial libraries- Investigation of structure-activity relationships |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(9-5-2-6-10-15)12-17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTQZDLIVCKZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl N 1 Aminocyclohexyl Methyl Carbamate
Advanced Retrosynthetic Analysis of the Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate Scaffold
A logical retrosynthetic analysis of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate commences with the disconnection of the most reactive and synthetically accessible functional group. The carbamate (B1207046) linkage is an ideal starting point, leading to two key precursors: the diamine core, 1-(aminomethyl)cyclohexan-1-amine (B1605521), and a benzyl-containing activating group, likely benzyl chloroformate.
Further deconstruction of the 1-(aminomethyl)cyclohexan-1-amine scaffold points towards a simplification of the carbon framework. A plausible disconnection is the carbon-carbon bond between the cyclohexane (B81311) ring and the methylamine, which is synthetically challenging. A more strategic approach involves recognizing the relationship between the vicinal amino groups and a potential precursor, 1-aminocyclohexanecarbonitrile (B112763). The reduction of the nitrile group in this precursor would yield the desired 1,1-disubstituted cyclohexane diamine.
Tracing the synthesis of 1-aminocyclohexanecarbonitrile leads to a well-established multicomponent reaction: the Strecker synthesis. wikipedia.orgnih.gov This powerful transformation allows for the construction of α-aminonitriles from a ketone, an amine source (ammonia), and a cyanide source. In this case, cyclohexanone (B45756) serves as the ketone starting material. This retrosynthetic pathway is advantageous as it begins with simple, commercially available precursors and builds complexity in a controlled and efficient manner.
Development and Optimization of Novel Synthetic Routes for this compound
Based on the retrosynthetic analysis, a forward synthesis can be devised. The initial step is the Strecker synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone, ammonia, and a cyanide salt (e.g., potassium cyanide). wikipedia.orggoogle.com This reaction is typically performed in an aqueous medium and is known for its robustness.
The subsequent step involves the reduction of the nitrile functionality of 1-aminocyclohexanecarbonitrile to a primary amine, yielding 1-(aminomethyl)cyclohexan-1-amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with transition metal catalysts like Raney nickel or rhodium on carbon, or chemical reduction with lithium aluminum hydride (LiAlH₄).
The final step is the selective N-protection of the less sterically hindered primary amine of the methyl group. This can be accomplished by reacting 1-(aminomethyl)cyclohexan-1-amine with benzyl chloroformate in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system or an appropriate organic solvent. This chemoselective reaction favors the formation of the target molecule, this compound, due to the lower steric hindrance of the exocyclic amine compared to the ring-bound amine.
Enantioselective and Diastereoselective Synthesis Approaches for Chiral Centers within this compound and its Analogues
While the parent compound, this compound, is achiral, the developed synthetic route can be adapted to produce chiral analogues by introducing stereocenters on the cyclohexane ring. This can be achieved by starting with a substituted cyclohexanone that is either chiral or prochiral.
For instance, the use of a 2-substituted cyclohexanone in an asymmetric Strecker synthesis can lead to the formation of a chiral 1-amino-2-substituted-cyclohexanecarbonitrile. The stereochemical outcome of this reaction can be controlled by employing a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, in place of ammonia. researchgate.net The chiral auxiliary forms a transient chiral imine with the cyclohexanone, which is then attacked by the cyanide ion. The facial selectivity of this nucleophilic addition is directed by the chiral auxiliary, leading to a diastereomeric mixture of α-aminonitriles. These diastereomers can then be separated, and subsequent removal of the chiral auxiliary, reduction of the nitrile, and carbamate formation would yield enantiomerically enriched analogues of the target molecule.
The diastereoselectivity of the cyanide addition is a critical factor and can be influenced by reaction conditions such as solvent and temperature. researchgate.net For example, protic solvents may lead to different diastereomeric ratios compared to aprotic solvents in certain asymmetric Strecker reactions.
Application of Modern Catalysis (e.g., Organocatalysis, Transition Metal Catalysis) in this compound Synthesis
Modern catalytic methods can be integrated into the synthesis to enhance efficiency and selectivity.
Transition Metal Catalysis: As mentioned, the reduction of the 1-aminocyclohexanecarbonitrile intermediate is a key step that can be efficiently catalyzed by transition metals. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), or Raney Nickel is a common and scalable method for this transformation. These methods are often preferred over stoichiometric metal hydride reagents due to milder reaction conditions, higher yields, and easier product isolation.
Organocatalysis: The field of organocatalysis offers powerful tools for the enantioselective synthesis of chiral analogues. In the context of the Strecker reaction, chiral organocatalysts, such as thiourea-based catalysts, have been developed for the asymmetric hydrocyanation of imines. nih.govnih.gov These catalysts can activate the imine intermediate towards nucleophilic attack by the cyanide ion in an enantioselective manner, thus providing a direct route to chiral α-aminonitriles from achiral starting materials. This approach avoids the need for stoichiometric chiral auxiliaries and their subsequent removal. For instance, a chiral amido-thiourea catalyst could be employed in the Strecker reaction with cyclohexanone and a cyanide source to directly generate a chiral 1-aminocyclohexanecarbonitrile precursor. nih.gov
Evaluation of Atom Economy and Green Chemistry Principles in this compound Production
The principles of green chemistry and atom economy can be applied to the synthesis of this compound to make the process more sustainable and environmentally friendly.
Atom Economy: The Strecker synthesis, being a three-component reaction, is inherently atom-economical as it combines three starting molecules into a single product with the loss of only a molecule of water. This maximizes the incorporation of atoms from the reactants into the final product.
Green Chemistry Principles:
Safer Solvents: The Strecker reaction can often be performed in water, which is a green solvent. The final protection step can also be optimized to use more environmentally benign solvents.
Catalysis: The use of catalytic methods, both transition metal and organocatalytic, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. For example, catalytic hydrogenation for the nitrile reduction is preferable to using stoichiometric amounts of metal hydrides which require quenching and generate significant waste.
Renewable Feedstocks: While not directly applicable to this specific synthesis, the principle of using renewable starting materials is a key aspect of green chemistry. The feasibility of deriving cyclohexanone from renewable sources could be a future consideration.
Exploration of Chemical Modifications and Derivatizations of this compound
The structure of this compound offers several avenues for chemical modification and the creation of a library of related compounds. The primary amine on the cyclohexane ring is a key handle for derivatization.
Design and Synthesis of Structural Analogues and Homologues of this compound
A variety of structural analogues and homologues can be designed and synthesized by modifying the core synthetic pathway.
Ring-Substituted Analogues: As discussed in the context of enantioselective synthesis, starting with substituted cyclohexanones (e.g., 2-, 3-, or 4-methylcyclohexanone) in the Strecker synthesis would lead to analogues with substituents on the cyclohexane ring. This would allow for the exploration of the structure-activity relationship of the cyclohexyl moiety.
Carbamate Analogues: The benzyl carbamate group can be readily replaced with other protecting groups by using different chloroformates in the final step. For example, reaction with methyl chloroformate would yield the corresponding methyl carbamate, while reaction with phenyl chloroformate would produce the phenyl carbamate. This allows for fine-tuning of the electronic and steric properties of this part of the molecule.
Derivatization of the Primary Amine: The primary amine on the cyclohexane ring is a nucleophilic center that can undergo a wide range of chemical transformations. For instance, it can be acylated with various acid chlorides or anhydrides to form amides, or reductively aminated with aldehydes or ketones to introduce N-alkyl or N-aryl substituents.
The following table provides examples of potential synthetic modifications and the resulting analogues:
| Starting Material Modification | Reaction | Resulting Analogue Class |
| Substituted Cyclohexanone | Strecker Synthesis, Reduction, Carbamate Formation | Ring-Substituted Analogues |
| This compound | Acylation of the ring amine | N-Acyl Derivatives |
| This compound | Reductive Amination of the ring amine | N-Alkyl/Aryl Derivatives |
| 1-(aminomethyl)cyclohexan-1-amine | Reaction with alternative Chloroformates | Carbamate Analogues |
This systematic approach to modification allows for the creation of a diverse library of compounds based on the this compound scaffold for further investigation.
Regioselective and Chemoselective Functional Group Interconversions on the this compound Framework
The structure of this compound presents two key reactive sites: the primary amino group on the cyclohexyl ring and the Cbz-protected amine. The differential reactivity of these two nitrogen atoms is the cornerstone of selective functionalization.
The primary amine is significantly more nucleophilic and less sterically hindered than the nitrogen atom of the carbamate. This inherent difference allows for a high degree of regioselectivity in reactions such as acylation, alkylation, and sulfonylation. For instance, treatment with an acyl chloride or anhydride (B1165640) under basic conditions would selectively yield the N-acylated product at the primary amine.
Furthermore, the Cbz group itself is a versatile functionality. While stable under many conditions, it can be transformed or removed, providing another layer of chemical manipulation. For example, the Cbz group can be converted into other functionalities, such as amides, through rhodium-catalyzed coupling reactions with arylboroxines. This process offers a direct route to secondary benzamides while tolerating various other functional groups.
The selective deprotection of the Cbz group is also a critical transformation. This is typically achieved through catalytic hydrogenation, which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. The mild conditions of this deprotection make it compatible with a wide range of other functional groups.
Table 1: Potential Regioselective and Chemoselective Reactions
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Selective N-Acylation | Acyl chloride, triethylamine, CH₂Cl₂, 0 °C to rt | Acylation of the primary amine on the cyclohexyl ring. |
| Selective N-Alkylation | Alkyl halide, K₂CO₃, acetonitrile, reflux | Alkylation of the primary amine. |
| Cbz Group Transformation | Arylboroxine, Rh(I) catalyst, dioxane | Conversion of the Cbz-protected amine to a secondary benzamide. |
| Cbz Group Deprotection | H₂, Pd/C, methanol (B129727), rt | Cleavage of the Cbz group to yield the corresponding primary amine. |
Introduction of Bioisosteric Replacements within this compound Derivatives
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. For derivatives of this compound, several bioisosteric modifications can be envisaged.
The carbamate linkage is a common target for bioisosteric replacement to improve metabolic stability or alter hydrogen bonding patterns. Heterocyclic rings such as 1,2,4-oxadiazoles or 1,2,3-triazoles are well-established amide and carbamate bioisosteres. The synthesis of such analogues would involve the deprotection of the Cbz group, followed by the construction of the desired heterocycle from the resulting diamine.
Another site for bioisosteric modification is the benzyl group of the Cbz moiety. This can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions or to modify solubility and metabolic properties.
The primary amino group on the cyclohexyl ring can also be replaced by other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl or a small alkyl group. These modifications can have a significant impact on the biological activity of the resulting compounds.
Table 2: Potential Bioisosteric Replacements
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Carbamate | 1,2,4-Oxadiazole, 1,2,3-Triazole | Improved metabolic stability, altered hydrogen bonding. |
| Benzyl group | Pyridyl, Thienyl | Modulate solubility, explore new binding interactions. |
| Primary amine | Hydroxyl, Methyl | Alter hydrogen bonding capacity and basicity. |
Molecular and Electronic Structure Studies of Benzyl N 1 Aminocyclohexyl Methyl Carbamate
Advanced Spectroscopic and Spectrometric Characterization of Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate
Spectroscopic and spectrometric techniques provide a powerful arsenal (B13267) for the detailed structural elucidation of organic molecules. For Benzyl N-[(1-aminocyclohexyl)methyl]carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), and tandem mass spectrometry (MS/MS) allows for a comprehensive characterization of its molecular framework.
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of this compound
High-resolution multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemical and conformational features of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the carbamate (B1207046) linker, and the cyclohexyl moiety. The aromatic protons of the benzyl group would typically appear in the downfield region, around 7.3 ppm, as a multiplet. The benzylic methylene (B1212753) protons (-CH₂-O) are expected to resonate as a singlet at approximately 5.1 ppm. The protons of the methylene bridge between the carbamate nitrogen and the cyclohexyl ring (-NH-CH₂-) would likely appear as a doublet around 3.0-3.2 ppm, coupled to the adjacent NH proton. The cyclohexyl protons would present as a complex series of multiplets in the upfield region, typically between 1.2 and 1.8 ppm. The amine (NH₂) and carbamate (NH) protons would show broad signals whose chemical shifts are dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 155-157 ppm. The aromatic carbons of the benzyl group would resonate between 127 and 137 ppm. The benzylic carbon (-CH₂-O) would appear around 67 ppm. The carbon of the methylene bridge (-NH-CH₂-) is anticipated at approximately 45-50 ppm. The quaternary carbon of the cyclohexyl ring bonded to the amino and methyl groups would be found around 55-60 ppm, while the other cyclohexyl carbons would resonate in the 20-40 ppm range.
Multi-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons within the cyclohexyl ring and the methylene bridge. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would provide information about longer-range (2-3 bond) C-H correlations, which is crucial for connecting the different structural fragments of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the preferred conformation of the cyclohexyl ring and the relative orientation of the substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Carbamate) | - | 156.5 |
| Aromatic C (Quaternary) | - | 136.8 |
| Aromatic CH | 7.30-7.40 (m) | 128.5, 128.0, 127.8 |
| O-CH₂ (Benzylic) | 5.10 (s) | 67.2 |
| C1-Cyclohexyl (Quaternary) | - | 58.0 |
| NH-CH₂ | 3.15 (d) | 48.5 |
| Cyclohexyl CH₂ | 1.20-1.80 (m) | 35.0, 25.5, 21.0 |
| NH₂ | variable (br s) | - |
| NH (Carbamate) | variable (br s) | - |
Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Hydrogen Bonding in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can reveal the nature of intermolecular interactions such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A strong band around 1690-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate group. The N-H stretching vibrations of the primary amine (NH₂) and the secondary carbamate (NH) would appear as broad bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region. The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl and methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ range. The presence of hydrogen bonding can be inferred from the broadening and shifting of the N-H and C=O stretching bands to lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the benzyl group are typically strong in the Raman spectrum, with characteristic bands around 1000 cm⁻¹ (ring breathing mode) and 1600 cm⁻¹ (C=C stretching). The symmetric stretching of the C-O-C linkage in the carbamate ester would also be Raman active. The non-polar C-C bonds of the cyclohexyl ring are expected to give rise to distinct Raman signals.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine & Carbamate) | 3400-3200 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 2950-2850 | Strong |
| C=O Stretch (Carbamate) | 1710 (strong) | Moderate |
| Aromatic C=C Stretch | 1600, 1495, 1450 | Strong |
| N-H Bend | 1620-1550 | Weak |
| C-N Stretch | 1350-1200 | Moderate |
| C-O Stretch | 1250-1050 | Moderate |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
Under electrospray ionization (ESI) conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. The fragmentation of this precursor ion in a collision-induced dissociation (CID) experiment would likely proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another expected fragmentation is the loss of the benzyl group to give a protonated aminocyclohexylmethyl carbamic acid intermediate, which could further fragment. Cleavage of the N-C bond of the carbamate can also occur. The cyclohexyl ring itself can undergo fragmentation, leading to the loss of small neutral molecules. The precise fragmentation pattern would provide definitive evidence for the connectivity of the different structural units within the molecule.
Predicted Fragmentation Pathways:
[M+H]⁺ → C₇H₇⁺ (m/z 91) + [H₂N-C₆H₁₀-CH₂-NH-COOH+H]⁺: Formation of the tropylium ion.
[M+H]⁺ → [C₆H₅CH₂OH+H]⁺ + [H₂N-C₆H₁₀-CH₂-NCO+H]⁺: Loss of benzyl alcohol.
[M+H]⁺ → [C₆H₅CH₂O-CO-NH-CH₂]⁺ + [C₆H₁₀NH₂]⁺: Cleavage at the cyclohexyl ring.
X-ray Crystallography and Solid-State Structural Analysis of this compound and its Crystalline Forms
While no crystal structure for this compound has been reported in the publicly available literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Analysis of analogous structures, such as Phenyl N-cyclohexylcarbamate, can provide insights into the likely packing and intermolecular interactions.
A hypothetical crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. The conformation of the cyclohexyl ring, which typically adopts a chair conformation, would be unequivocally determined. The relative orientation of the benzyl group and the cyclohexyl moiety would also be established.
A key feature of the solid-state structure would be the network of intermolecular hydrogen bonds. The amine (NH₂) and carbamate (NH) groups can act as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen can act as acceptors. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. It is also possible that the compound could exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Chiral this compound Analogues
This compound itself is an achiral molecule. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration of chiral analogues. Chirality could be introduced, for example, by substitution on the cyclohexyl ring, creating stereocenters.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the stereochemistry of the molecule. encyclopedia.pub For a chiral analogue of this compound, the electronic transitions associated with the benzene (B151609) chromophore of the benzyl group would become chiroptically active due to their proximity to the chiral center(s). The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the stereocenters. Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) could be compared with the experimental spectrum to provide a reliable assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of a chiral molecule is closely related to its ECD spectrum through the Kronig-Kramers relations. While less commonly used now than ECD for stereochemical assignments, ORD can still provide valuable information, particularly at wavelengths far from absorption maxima.
The application of these chiroptical techniques would be indispensable in the study of enantiomerically pure chiral derivatives of this compound, providing unambiguous determination of their three-dimensional structure.
Computational Chemistry and Molecular Modeling of Benzyl N 1 Aminocyclohexyl Methyl Carbamate
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate
Quantum chemical calculations offer a detailed understanding of the electronic properties and reactivity of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can elucidate the most stable conformations and the possibility of tautomerism. The carbamate (B1207046) group can exist in different conformations, and the orientation of the benzyl and cyclohexyl groups relative to the carbamate linkage is crucial for its biological activity. chemrxiv.orgnih.gov
DFT calculations can map the potential energy surface of the molecule, identifying low-energy conformers. These studies often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. nih.gov The conformational landscape can be explored by systematically rotating the rotatable bonds in the molecule.
Conformational Preferences: The relative energies of different conformers can be calculated to determine the most stable structures. For instance, the orientation of the benzyl group and the chair conformation of the cyclohexane (B81311) ring can be predicted.
Tautomerism: While less common for carbamates, DFT can be used to investigate the relative stability of any potential tautomers.
Below is an illustrative table of relative energies for different hypothetical conformers of this compound, as would be obtained from a DFT study.
| Conformer | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 0° (syn) | 2.5 |
| C | 60° (gauche) | 1.8 |
| D | -60° (gauche) | 1.8 |
This table is for illustrative purposes and does not represent experimentally verified data.
Ab initio and semi-empirical methods are valuable for studying the mechanisms of chemical reactions. In the context of this compound synthesis, these methods can be used to analyze reaction pathways and predict the structures and energies of transition states. mdpi.com
The synthesis of this compound likely involves the reaction of a derivative of (1-aminocyclohexyl)methanol (B1268274) with a benzyl chloroformate or a similar reagent. Computational methods can model this reaction to:
Identify the most favorable reaction pathway: By comparing the activation energies of different possible routes.
Predict the structure of transition states: Providing insight into the geometry of the molecule as it transforms from reactants to products.
Understand the role of catalysts: By modeling the interaction of the catalyst with the reactants and intermediates. mdpi.com
An example of data that could be generated from such a study is presented in the table below, showing the calculated activation energies for a hypothetical synthetic step.
| Reaction Step | Method | Basis Set | Activation Energy (kcal/mol) |
| Nucleophilic Attack | MP2 | 6-31G* | 15.2 |
| Leaving Group Departure | AM1 | - | 10.8 |
This table is for illustrative purposes and does not represent experimentally verified data.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes of this compound
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational landscapes of molecules over time. These methods are computationally less expensive than quantum chemical calculations and can be used to study larger systems and longer timescales.
For this compound, MD simulations can provide a dynamic picture of its conformational flexibility. By simulating the motion of the atoms over time, it is possible to:
Identify the most populated conformations: In a given solvent and at a specific temperature.
Study the dynamics of conformational changes: Understanding how the molecule transitions between different shapes.
Analyze the effect of the solvent on conformation: The presence of a solvent can significantly influence the preferred conformation of a molecule.
The results of an MD simulation can be visualized as a trajectory of atomic coordinates, and various analyses can be performed to characterize the conformational landscape.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for this compound
Computational methods can be used to predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. nih.govkettering.edu
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. nih.govgithub.io These predictions can be highly accurate, especially when combined with empirical corrections or machine learning models. nih.govmdpi.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can also be simulated using DFT. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of spectral bands.
The following table provides an example of predicted versus experimental 13C NMR chemical shifts for key carbon atoms in the structure.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl (C=O) | 156.5 | 155.8 |
| Benzyl CH2 | 67.2 | 66.9 |
| Cyclohexyl C1 | 58.9 | 58.5 |
This table is for illustrative purposes and does not represent experimentally verified data.
Ligand-Based and Structure-Based Computational Design Approaches for Exploring this compound Analogues (in the context of in vitro binding mechanisms)
Computational design approaches can be used to explore analogues of this compound with potentially improved properties, such as enhanced binding to a biological target. nih.gov
Ligand-Based Design: This approach uses the knowledge of known active molecules to design new ones. Techniques like Quantitative Structure-Activity Relationship (QSAR) can be used to build models that correlate the chemical structure of a series of compounds with their biological activity.
Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based design methods can be employed. Molecular docking can be used to predict the binding mode and affinity of this compound and its analogues to the target's active site. nih.gov This information can then be used to design new molecules with improved interactions.
The table below illustrates how a structure-based design study might rank potential analogues based on their predicted binding affinity to a hypothetical protein target.
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) |
| Parent Compound | - | -7.5 |
| Analogue 1 | 4-fluoro on benzyl ring | -8.2 |
| Analogue 2 | N-methylation of amine | -6.8 |
| Analogue 3 | Hydroxyl on cyclohexyl | -7.9 |
This table is for illustrative purposes and does not represent experimentally verified data.
Mechanistic and Biochemical Interaction Studies of Benzyl N 1 Aminocyclohexyl Methyl Carbamate in Vitro Focus
Investigation of Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate as a Chemical Probe for Biological Systems in vitro
A chemical probe is a small molecule used to study biological systems. For Benzyl N-[(1-aminocyclohexyl)methyl]carbamate to be considered a useful chemical probe, it would need to exhibit high potency and selectivity for a specific biological target. Initial investigations would involve screening the compound against a panel of diverse biological targets to identify any specific interactions. Key characteristics for a viable chemical probe, such as cell permeability and the presence of a functional group for modification (e.g., for creating fluorescent or affinity-tagged versions), would also be assessed.
In Vitro Target Identification and Engagement Studies for this compound
Should initial screening indicate biological activity, the next critical step would be to identify its specific molecular target(s). This could be achieved through several unbiased, proteome-wide methods such as:
Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.
Activity-Based Protein Profiling (ABPP): Using a modified version of the compound to covalently label its target protein, which can then be identified by mass spectrometry.
Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the proteome in the presence of the compound, as target proteins often show increased stability upon ligand binding.
Enzymatic Inhibition or Activation Profiles of this compound using Purified Proteins or Cell-Free Assays
Once a putative protein target, such as an enzyme, is identified, its interaction with this compound would be quantified. This involves using purified enzyme preparations in cell-free assays to determine if the compound acts as an inhibitor or an activator. Key parameters to be determined would include the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A hypothetical data set for an inhibitory profile is presented below.
Hypothetical Enzymatic Inhibition Profile
| Enzyme Target | Assay Type | IC50 (µM) |
|---|---|---|
| Protease X | FRET-based | > 100 |
| Kinase Y | ADP-Glo | 15.2 |
Receptor Binding and Ligand-Protein Interaction Studies of this compound using Biophysical Techniques (in vitro)
If the target is a receptor or other non-enzymatic protein, direct binding interactions would be characterized using biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): Would be used to measure the on-rate (ka), off-rate (kd), and calculate the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): Would determine the binding affinity (KD) and the thermodynamic parameters (enthalpy and entropy) of the interaction.
Hypothetical Biophysical Binding Data
| Target Protein | Technique | KD (µM) |
|---|---|---|
| Receptor A | SPR | 25.8 |
Elucidation of Molecular Mechanisms of Action for this compound in Defined Biochemical Systems
With target engagement and binding affinity confirmed, further studies would aim to elucidate the precise molecular mechanism of action. This would involve investigating how the compound's binding to its target protein alters downstream biochemical pathways. For example, if the target is a kinase, subsequent experiments would measure the phosphorylation levels of its known substrates in a reconstituted biochemical system.
In Vitro Metabolic Stability and Biotransformation Studies of this compound in Liver Microsomes or Isolated Enzymes
To assess the compound's potential for further development, its metabolic stability would be evaluated. This is commonly done by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured to calculate parameters like half-life (t½) and intrinsic clearance (Clint). Liquid chromatography-mass spectrometry (LC-MS) would also be used to identify the major metabolites formed.
Hypothetical Metabolic Stability in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Half-life (t½) | 45 minutes |
| Intrinsic Clearance (Clint) | 30 µL/min/mg protein |
Structure Activity Relationship Sar Studies of Benzyl N 1 Aminocyclohexyl Methyl Carbamate Analogues in Biochemical Contexts
Rational Design and Combinatorial Synthesis of Structure-Activity Relationship Libraries of Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate Derivatives
The rational design of derivatives of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is guided by an understanding of its core structural components: the benzyl carbamate (B1207046) group, the aminocyclohexyl moiety, and the methyl linker. Each of these can be systematically modified to explore the chemical space and optimize for a desired biological activity.
Key Areas for Modification:
Benzyl Group: The aromatic ring of the benzyl group is a prime candidate for substitution. Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) can modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity through altered hydrogen bonding, van der Waals interactions, or pi-stacking with amino acid residues in a target protein.
Carbamate Linkage: While the carbamate group itself is often crucial for activity, particularly in enzyme inhibition where it can act as a covalent modifier, its immediate chemical environment can be tuned. For instance, N-alkylation or substitution on the oxygen could be explored, though this may significantly alter the compound's chemical stability and reactivity.
Cyclohexyl Ring: The conformationally restricted cyclohexyl ring can be substituted to probe steric and hydrophobic interactions within a binding pocket. The introduction of polar or nonpolar groups can affect solubility and membrane permeability. Furthermore, the stereochemistry of these substituents can be critical for achieving optimal interactions with a chiral biological target.
Amino Group: The primary amino group on the cyclohexyl ring is a key feature, likely involved in hydrogen bonding or salt bridge formation. Its basicity can be modulated by derivatization, for example, through acylation or alkylation, to fine-tune interactions and physicochemical properties.
Combinatorial Synthesis:
To efficiently explore the SAR of this compound class, combinatorial chemistry is a powerful tool. stanford.edunih.govimperial.ac.ukijpsr.comnih.gov Solid-phase or solution-phase parallel synthesis can be employed to generate large libraries of analogues. A common strategy would involve anchoring a protected aminocyclohexyl methanol (B129727) derivative to a solid support, followed by reaction with a diverse set of benzyl isocyanates or benzyl chloroformates to introduce variability at the benzyl carbamate portion. Subsequent modifications to the cyclohexyl ring or the amino group can further expand the library's diversity. High-throughput screening of these libraries against a specific biochemical target can then rapidly identify promising lead compounds.
Illustrative Combinatorial Library Design:
| Scaffold | R1 (Benzyl Substituent) | R2 (Cyclohexyl Substituent) | R3 (Amino Group Modification) |
| This compound | H, 4-Cl, 4-OCH3, 3-NO2 | H, 4-OH, 4-CH3 | H, Acetyl, Methyl |
This table represents a simplified matrix for a combinatorial library, where different functional groups are systematically introduced at key positions to generate a diverse set of molecules for SAR evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biochemical Activity of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. plos.orgplos.orgnih.govresearchgate.net For this compound analogues, 2D and 3D-QSAR models can be developed to predict in vitro biochemical activity, such as enzyme inhibition (e.g., IC50 values).
Descriptor Selection:
The development of a robust QSAR model begins with the calculation of various molecular descriptors that quantify different aspects of the chemical structure. These can be broadly categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial charges, dipole moment, and HOMO/LUMO energies. For carbamate derivatives, electronic properties can be crucial for their reactivity, especially if they act as covalent inhibitors.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. Steric hindrance or favorable shape complementarity can significantly impact binding to a biological target.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions within a binding pocket. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
Model Development and Validation:
Once a set of descriptors is calculated for a training set of this compound analogues with known biochemical activities, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then rigorously assessed through internal and external validation techniques.
Hypothetical QSAR Equation:
A hypothetical QSAR equation for a series of this compound analogues might look like:
pIC50 = c0 + c1logP + c2MR - c3*LUMO
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity.
MR is the molar refractivity (a measure of steric bulk).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).
c0, c1, c2, c3 are the regression coefficients.
This equation would suggest that biological activity increases with increasing lipophilicity and molar refractivity, and with a decrease in the LUMO energy.
Illustrative Data for a QSAR Study:
| Compound | logP | Molar Refractivity | LUMO Energy (eV) | pIC50 (experimental) | pIC50 (predicted) |
| Analogue 1 | 2.5 | 85.2 | -1.2 | 6.8 | 6.7 |
| Analogue 2 | 3.1 | 90.5 | -1.5 | 7.2 | 7.3 |
| Analogue 3 | 2.8 | 88.1 | -1.3 | 7.0 | 7.0 |
| Analogue 4 | 3.5 | 95.3 | -1.8 | 7.8 | 7.7 |
This table provides an example of the type of data used to generate and validate a QSAR model.
Mapping Key Pharmacophoric Features of this compound for Biochemical Interactions
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would highlight the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.
Key Pharmacophoric Features:
Based on the structure of this compound, the following pharmacophoric features can be hypothesized:
Aromatic Ring: The benzyl group provides a hydrophobic and potentially aromatic (pi-stacking) interaction point.
Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate group is a strong hydrogen bond acceptor.
Hydrogen Bond Donor: The N-H of the carbamate and the primary amino group on the cyclohexyl ring can act as hydrogen bond donors.
Hydrophobic Aliphatic Group: The cyclohexyl ring offers a bulky, hydrophobic moiety that can fit into a corresponding hydrophobic pocket of a target protein.
Positive Ionizable Feature: The primary amino group, being basic, is likely to be protonated at physiological pH, providing a positive charge that can interact with negatively charged residues like aspartate or glutamate.
Pharmacophore Model Generation:
Pharmacophore models can be generated using ligand-based or structure-based approaches. In a ligand-based approach, a set of active analogues would be aligned, and common features would be identified. In a structure-based approach, if the 3D structure of the biological target is known, the interactions between the ligand and the active site can be directly mapped to generate a pharmacophore. nih.govnih.govmdpi.com
Illustrative Pharmacophore Model:
A 3D pharmacophore model for a hypothetical target would define the precise distances and angles between these features, providing a template for virtual screening of compound libraries to identify new molecules with the potential for similar biochemical activity.
| Pharmacophore Feature | Structural Origin | Potential Interaction |
| Aromatic Ring | Benzyl group | Pi-stacking with Phe, Tyr, Trp |
| Hydrogen Bond Acceptor | Carbamate C=O | H-bond with backbone N-H or side chains of Ser, Thr, Asn, Gln |
| Hydrogen Bond Donor | Carbamate N-H | H-bond with backbone C=O or side chains of Asp, Glu |
| Hydrogen Bond Donor | Cyclohexyl-NH2 | H-bond with Asp, Glu, or backbone C=O |
| Hydrophobic Group | Cyclohexyl ring | Van der Waals interactions with Leu, Ile, Val |
| Positive Ionizable | Cyclohexyl-NH2 | Salt bridge with Asp, Glu |
Ligand Efficiency and Lipophilic Efficiency Analysis in the Context of this compound Derivatives for In Vitro Potency
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. They help to normalize potency for molecular size and lipophilicity, respectively, guiding the optimization of lead compounds towards a better balance of properties.
Ligand Efficiency (LE):
Ligand efficiency measures the binding energy per heavy (non-hydrogen) atom. It is calculated as:
LE = -ΔG / N
where ΔG is the binding free energy (which can be estimated from IC50 or Ki values) and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve high affinity.
Lipophilic Efficiency (LLE):
Lipophilic efficiency relates the potency of a compound to its lipophilicity (logP). It is calculated as:
LLE = pIC50 - logP
A higher LLE is also favorable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects.
Application to this compound Analogues:
During the lead optimization of this compound derivatives, these metrics would be used to guide the selection of substituents. For example, if a modification to the benzyl ring significantly increases potency but also drastically increases logP, the LLE might not improve or could even decrease. This would signal that the gain in potency is coming at the cost of increased lipophilicity, which may not be a desirable trade-off. The goal is to identify modifications that improve potency while maintaining or improving LE and LLE.
Illustrative Ligand and Lipophilic Efficiency Data:
| Compound | pIC50 | Heavy Atoms (N) | logP | LE (kcal/mol per atom) | LLE |
| Analogue A | 6.5 | 20 | 0.45 | 4.2 | |
| Analogue B | 7.2 | 22 | 0.44 | 4.5 | |
| Analogue C | 7.0 | 25 | 0.38 | 3.8 | |
| Analogue D | 7.8 | 23 | 0.46 | 4.8 |
This table illustrates how LE and LLE would be calculated and compared for a series of analogues, helping to identify compounds with a more optimal balance of properties.
No Publicly Available Research on Specific Non-Biological Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the non-biological applications of the chemical compound this compound in the specific areas of polymer chemistry, supramolecular assemblies, or catalysis as outlined in the requested article structure.
The investigation sought to find information regarding the following applications:
Non Biological Applications and Material Science Research Involving Benzyl N 1 Aminocyclohexyl Methyl Carbamate
Future Directions and Emerging Research Avenues for Benzyl N 1 Aminocyclohexyl Methyl Carbamate
Application of Artificial Intelligence and Machine Learning in Predicting Synthesis Outcomes and Biological Activity of Benzyl (B1604629) N-[(1-aminocyclohexyl)methyl]carbamate
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical synthesis is planned and how the biological activity of molecules is predicted. For a compound like Benzyl N-[(1-aminocyclohexyl)methyl]carbamate, these computational tools offer the potential to accelerate research and development significantly.
Predicting Synthesis Outcomes:
Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps. In the context of this compound, AI could be employed to:
Optimize Reaction Conditions: By analyzing similar reactions, ML algorithms can suggest the optimal temperature, solvent, and catalyst for the synthesis of this compound and its derivatives, leading to higher yields and purity.
Retrosynthesis Planning: AI-powered tools can propose novel and efficient retrosynthetic pathways, potentially uncovering more economical or environmentally friendly routes to the target molecule.
Predicting Side Reactions: By learning from extensive reaction databases, these models can anticipate potential side products, allowing chemists to proactively modify reaction conditions to minimize their formation.
Predicting Biological Activity:
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of a molecule based on its chemical structure. For this compound, this could involve:
Virtual Screening: AI can screen large virtual libraries of derivatives of this compound to identify candidates with a high probability of desired biological activity, thereby prioritizing synthetic efforts.
Identifying Potential Targets: By comparing the structural features of this compound with those of known bioactive molecules, ML models can suggest potential biological targets, opening new avenues for therapeutic research.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug discovery. AI models can provide early-stage predictions for this compound and its analogs, helping to identify candidates with favorable pharmacokinetic profiles.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Outcome |
|---|---|---|
| Synthesis | Retrosynthesis Algorithms | Discovery of novel and more efficient synthetic routes. |
| Synthesis | Reaction Condition Optimization | Increased reaction yields and purity. |
| Biological Activity | QSAR Modeling | Prediction of potential therapeutic targets. |
| Biological Activity | ADMET Prediction | Early identification of candidates with favorable pharmacokinetic profiles. |
Development of Novel Analytical Techniques for Tracing and Quantifying this compound in Complex Research Matrices
As the research applications of this compound expand, the need for sensitive and selective analytical methods to detect and quantify it in complex biological and environmental matrices becomes paramount. Future research in this area is likely to focus on the development and refinement of advanced analytical techniques.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
UPLC-MS/MS is a powerful technique for the quantification of organic molecules in complex mixtures. Future developments could focus on:
Method Optimization: Developing highly specific and sensitive UPLC-MS/MS methods for the simultaneous quantification of this compound and its potential metabolites in various biological samples like plasma, urine, and tissue homogenates.
High-Throughput Screening: Adapting these methods for high-throughput screening assays to accelerate preclinical and clinical research.
Derivatization Strategies: For enhanced sensitivity and chromatographic separation, novel derivatization agents that react specifically with the carbamate (B1207046) or amine functional groups of the molecule could be explored. masterorganicchemistry.com
Biosensors:
The development of biosensors offers the potential for real-time and on-site detection of this compound. Future research could involve:
Electrochemical Biosensors: Designing electrodes modified with specific enzymes or receptors that interact with this compound, leading to a measurable electrical signal.
Optical Biosensors: Creating sensors based on fluorescence or colorimetric changes that occur upon the binding of the target molecule.
Table 2: Emerging Analytical Techniques for this compound
| Technique | Principle | Potential Advantage |
|---|---|---|
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity for quantification in complex matrices. nih.gov |
| Electrochemical Biosensors | Measures changes in electrical properties upon analyte binding. | Potential for real-time and portable detection. |
| Optical Biosensors | Detects changes in light absorption or emission. | Enables visual or spectrophotometric detection. |
Expanding the Scope of Non-Biological and Advanced Material Applications for this compound
Beyond its potential biological applications, the structural motifs within this compound make it an interesting building block for the development of advanced materials. The presence of the carbamate linkage and the aminocyclohexyl group opens up possibilities in polymer science and material chemistry.
Polymer Synthesis:
The amine and carbamate functionalities of this compound or its derivatives could be utilized in polymerization reactions:
Polyamides and Polyurethanes: The aminocyclohexyl moiety can be a monomer in the synthesis of novel polyamides and polyurethanes. frontiersin.org The rigid cyclohexyl ring could impart unique thermal and mechanical properties to the resulting polymers.
Functional Polymers: The benzyl carbamate group can be deprotected to reveal a primary amine, which can then be used to functionalize polymers, introducing new properties or allowing for further chemical modifications.
Advanced Materials:
Self-Healing Materials: The reversible nature of certain chemical bonds could be exploited by incorporating derivatives of this compound into polymer networks to create self-healing materials.
Functional Coatings: Polymers derived from this compound could be used to create functional coatings with specific properties such as enhanced adhesion, corrosion resistance, or biocompatibility.
Table 3: Potential Non-Biological Applications for this compound Derivatives
| Application Area | Material Type | Key Structural Feature |
|---|---|---|
| Polymer Science | Polyamides, Polyurethanes | Aminocyclohexyl group as a monomer. |
| Materials Chemistry | Self-Healing Materials | Reversible bonding capabilities of derivatives. |
| Surface Science | Functional Coatings | Polymerized derivatives with tailored surface properties. |
Cross-Disciplinary Research Integrating this compound with Nanoscience and Biotechnology for Research Tool Development
The convergence of chemistry, nanoscience, and biotechnology presents exciting opportunities for the development of novel research tools. This compound, with its versatile chemical handles, is a prime candidate for such cross-disciplinary research.
Nanoscience Applications:
Nanoparticle Functionalization: The amine group of this compound (after deprotection of the carbamate) can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. This can improve their biocompatibility and allow for the attachment of targeting ligands or imaging agents.
Drug Delivery Systems: Functionalized nanoparticles carrying this compound or its derivatives could be developed for targeted drug delivery applications.
Biotechnology and Research Tool Development:
Biosensor Development: As mentioned earlier, the compound can be a key component in the construction of biosensors. Nanoparticles functionalized with this compound derivatives could be used to enhance the sensitivity and selectivity of these sensors. nbinno.com
Bio-orthogonal Chemistry: The benzyl carbamate group is a well-established protecting group in organic synthesis. wikipedia.org This property can be leveraged in the synthesis of complex biomolecules for research purposes, where selective protection and deprotection of amine groups are crucial. The development of novel bio-orthogonal "click" reactions could involve scaffolds similar to the aminocyclohexyl group, enabling the specific labeling and tracking of biomolecules in living systems.
Table 4: Integration of this compound in Nanoscience and Biotechnology
| Field | Application | Role of this compound |
|---|---|---|
| Nanoscience | Nanoparticle Functionalization | Surface modification to enhance biocompatibility and enable further conjugation. |
| Biotechnology | Biosensor Development | Component of the recognition element or signal amplification system. |
| Biotechnology | Bio-orthogonal Chemistry | As a protecting group in the synthesis of complex research probes. wikipedia.org |
Q & A
Q. What are the optimal synthetic routes for Benzyl N-[(1-aminocyclohexyl)methyl]carbamate, and how can purity be ensured?
The synthesis typically involves sequential steps: (1) formation of the carbamate bond via reaction of benzyl chloroformate with the amine precursor, (2) introduction of the aminocyclohexyl moiety under controlled pH and temperature to avoid side reactions. For example, activation with reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at -20°C improves yield . Purification via flash column chromatography or recrystallization ensures purity (>95%), confirmed by NMR and mass spectrometry .
Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry (e.g., (1R,2R) configurations) and verifies functional groups .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) determine crystal structure and hydrogen bonding interactions .
| Technique | Key Data | Utility |
|---|---|---|
| NMR | Chemical shifts, coupling constants | Stereochemical assignment |
| MS | Molecular ion peaks | Purity and molecular formula |
| X-ray | Bond lengths/angles | 3D structure validation |
Q. What common reactions does this carbamate undergo, and how are they monitored?
The carbamate group undergoes hydrolysis under acidic/basic conditions to yield amines and CO₂. Substitution reactions at the cyclohexyl amine (e.g., sulfonylation) are tracked via TLC or HPLC. Kinetic studies using spectrophotometry (e.g., monitoring absorbance at 260 nm for nitro derivatives) quantify reaction rates .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl ring influence biological activity, and how can enantiomeric purity be optimized?
The (1R,2R) configuration enhances binding to biological targets (e.g., serotonin receptors) due to spatial complementarity. Chiral HPLC or enzymatic resolution ensures enantiomeric purity (>99%). Comparative studies using diastereomers show 3–5× higher IC₅₀ values for non-target enantiomers .
Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?
Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Meta-analysis of kinetic parameters (e.g., Ki, IC₅₀) across studies identifies outliers. Replicating assays under standardized conditions (e.g., 25°C, pH 7.4) with recombinant isoforms (e.g., CYP3A4 vs. CYP2D6) clarifies specificity .
Q. How can computational modeling predict interactions between this carbamate and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding to enzyme active sites. For example, MD trajectories (100 ns) reveal stable hydrogen bonds between the carbamate carbonyl and catalytic serine residues in esterases . Free energy calculations (MM-PBSA) quantify binding affinities (±2 kcal/mol accuracy) .
Q. What experimental design principles minimize byproducts during large-scale synthesis?
- Temperature Control: Slow addition of reagents at -20°C reduces dimerization .
- Catalyst Optimization: Pd-catalyzed cross-coupling improves regioselectivity (>90% yield) .
- In-line Analytics: FTIR monitors reaction progress in real-time, enabling rapid adjustments .
Q. How do N–H···X hydrogen bonding interactions stabilize this compound’s conformation in crystal structures?
SHELXL refinement of X-ray data shows N–H···O=S (sulfonyl) and N–H···O=C (carbamate) interactions stabilize chair conformations in the cyclohexyl ring. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% from H-bonding) .
Methodological Challenges and Solutions
Q. What are the limitations of NMR in characterizing this compound, and how are they addressed?
Signal overlap in crowded regions (e.g., cyclohexyl protons) complicates assignment. Strategies include:
- 2D NMR (COSY, HSQC): Resolves coupling networks and ¹H-¹³C correlations .
- Isotopic Labeling: ¹⁵N-labeled analogs clarify amine proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
